molecular formula C23H16Cl2N2O2 B5228618 N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide

Numéro de catalogue B5228618
Poids moléculaire: 423.3 g/mol
Clé InChI: OQLXKSYBKGUAAS-ZRDIBKRKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide, also known as BDA-410, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of the protein-protein interaction between the transcription factor STAT3 and its upstream activator JAK2, which is involved in various cellular processes, including cell growth, differentiation, and survival.

Mécanisme D'action

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide exerts its biological effects by inhibiting the interaction between JAK2 and STAT3, which is required for the activation and nuclear translocation of STAT3. This leads to the downregulation of STAT3 target genes that are involved in cell proliferation, survival, and immune evasion. N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide has been shown to be more potent and selective than other JAK2/STAT3 inhibitors, such as AG490 and WP1066, and to have a longer half-life and better pharmacokinetic properties.
Biochemical and Physiological Effects:
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide has been shown to have a range of biochemical and physiological effects in various cell types and animal models. These include inhibition of cell proliferation and survival, induction of apoptosis and autophagy, modulation of the immune response, and reduction of inflammation and tissue damage. N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide has also been shown to sensitize cancer cells to chemotherapy and radiation, and to enhance the anti-tumor activity of immune cells, such as T cells and natural killer cells.

Avantages Et Limitations Des Expériences En Laboratoire

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide has several advantages for lab experiments, including its high potency and selectivity, its ability to inhibit the JAK2/STAT3 pathway in various cell types and animal models, and its suitability for in vitro and in vivo studies. However, N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide also has some limitations, such as its potential toxicity and off-target effects, its limited solubility and stability in aqueous solutions, and its high cost and limited availability.

Orientations Futures

There are several future directions for the research and development of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide and related compounds. These include:
1. Identification of new targets and pathways that are regulated by JAK2/STAT3 and that may be targeted by N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide or its derivatives.
2. Optimization of the pharmacokinetic and pharmacodynamic properties of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide, such as its solubility, stability, and bioavailability.
3. Development of new drug delivery systems and formulations that can enhance the efficacy and safety of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide in vivo.
4. Exploration of the potential synergistic effects of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide with other drugs or therapies, such as immune checkpoint inhibitors, targeted therapies, or radiation therapy.
5. Investigation of the role of JAK2/STAT3 in different types of cancer and other diseases, and the potential clinical applications of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide or its derivatives in these conditions.
In conclusion, N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide is a promising compound with potent and selective inhibitory activity against the JAK2/STAT3 pathway. It has been extensively used in scientific research to investigate the role of this pathway in various diseases, and to develop new drugs and therapies that target this pathway. Further research is needed to fully understand the mechanism of action and the potential clinical applications of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide and related compounds.

Méthodes De Synthèse

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide can be synthesized using a multistep process, as described in a patent application by the original inventors. The starting material is 2-amino-5-methylbenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminobenzoxazole to form the key intermediate, which is further reacted with 2,4-dichlorophenylacryloyl chloride to yield the final product, N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide.

Applications De Recherche Scientifique

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide has been used extensively in scientific research to investigate the role of the JAK2/STAT3 pathway in various diseases, including cancer, inflammation, and autoimmune disorders. For example, N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, and to enhance the anti-tumor activity of chemotherapy and immunotherapy. N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide has also been shown to reduce inflammation and tissue damage in animal models of inflammatory bowel disease and multiple sclerosis. In addition, N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide has been used to study the mechanism of action of JAK2/STAT3 inhibitors and to develop new drugs with improved potency and selectivity.

Propriétés

IUPAC Name

(E)-N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2N2O2/c1-14-17(23-27-20-6-2-3-8-21(20)29-23)5-4-7-19(14)26-22(28)12-10-15-9-11-16(24)13-18(15)25/h2-13H,1H3,(H,26,28)/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLXKSYBKGUAAS-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)prop-2-enamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.